A more refined synthesis method was developed using a simplified S(N)2 displacement reaction. This involved the reaction of a tosylate precursor with [18F]fluoride ion, followed by deprotection steps to yield Icmt-IN-11 with high radiochemical purity (>98%) and specific activity (685 ± 237 GBq/μmol) within approximately 90 minutes . The automated synthesis process has been validated under Good Manufacturing Practice (GMP) conditions, ensuring reliability for clinical applications .
The molecular structure of Icmt-IN-11 features an isatin core modified with a sulfonamide group. This design allows for selective binding to the active site of caspases, specifically targeting activated caspase-3 and caspase-7 . The structure can be represented as follows:
The compound exhibits a logP value of approximately 1.61, indicating reduced lipophilicity compared to other isatin sulfonamide inhibitors .
Icmt-IN-11 primarily undergoes reactions that involve its interaction with caspases. The mechanism involves the formation of a tetrahedral thiohemiketal intermediate when the electrophilic C-3 carbonyl group of the isatin moiety reacts with the nucleophilic cysteine residue present in the active site of caspases . This reaction is crucial for its function as an imaging agent, allowing it to effectively bind to activated caspases during apoptosis.
The compound's stability against metabolic degradation has been enhanced through structural modifications aimed at reducing susceptibility to cytochrome P450-mediated oxidation .
Icmt-IN-11 operates by selectively binding to activated caspase-3 and caspase-7 during apoptosis. The dicarbonyl functionality within its structure facilitates the formation of an enzyme-tracer complex through nucleophilic attack by the cysteine thiol on the electrophilic carbonyl group . This interaction not only allows for imaging but also provides insights into tumor responses to therapies.
In clinical settings, Icmt-IN-11 has been used to measure chemotherapy-induced activation of these caspases in patients with breast and lung cancers, demonstrating its utility as a non-invasive biomarker for assessing treatment efficacy .
Icmt-IN-11 possesses several notable physical and chemical properties:
These properties make Icmt-IN-11 suitable for use in PET imaging while minimizing off-target effects due to its optimized lipophilicity and metabolic stability .
Icmt-IN-11 is primarily utilized in cancer research and clinical diagnostics. Its applications include:
The ongoing research into Icmt-IN-11 highlights its potential impact on improving cancer diagnostics and treatment strategies through enhanced imaging capabilities .
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: